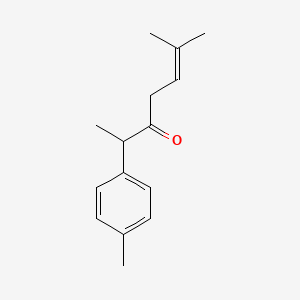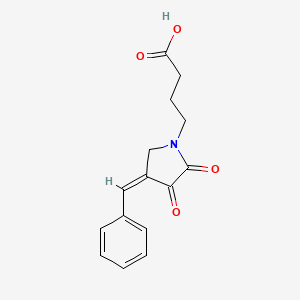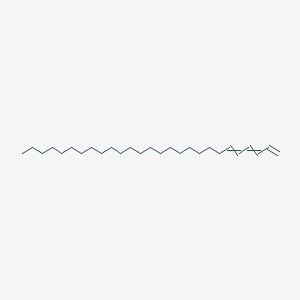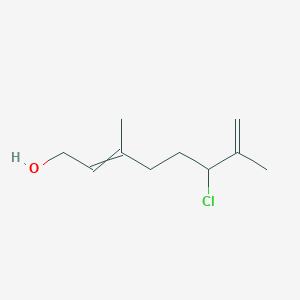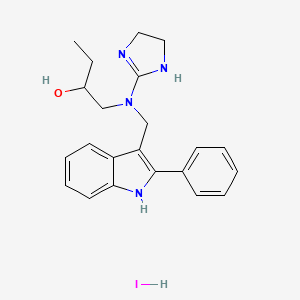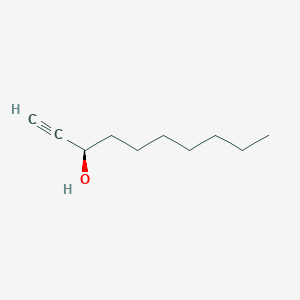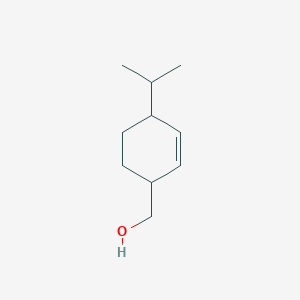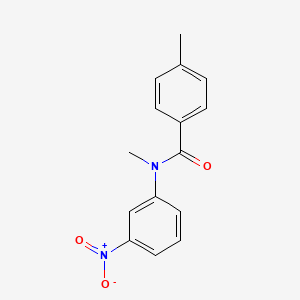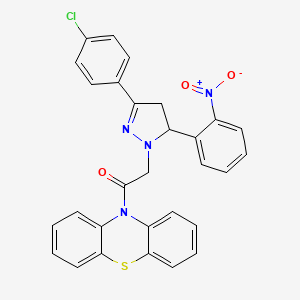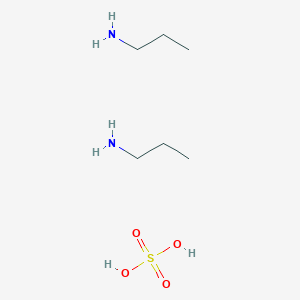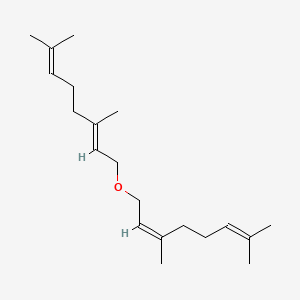![molecular formula C15H15ClN2 B14452226 [4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride CAS No. 73663-77-1](/img/structure/B14452226.png)
[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride is an organic compound with a complex structure It is characterized by the presence of a cyano group, a methylphenyl group, and an azanium ion, all bonded to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride typically involves a multi-step process. One common method starts with the nitration of toluene to produce 4-nitrotoluene. This is followed by a reduction step to convert the nitro group to an amine, forming 4-aminotoluene. The next step involves the introduction of the cyano group through a Sandmeyer reaction, resulting in 4-cyanotoluene. Finally, the compound is quaternized with a suitable alkylating agent to form the azanium ion, and the chloride ion is introduced to balance the charge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride involves its interaction with specific molecular targets. The cyano group can interact with enzymes and receptors, potentially inhibiting their activity. The azanium ion can also participate in ionic interactions with biological molecules, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features but different functional groups.
1,2,4-Triazole-containing compounds: These compounds share some structural similarities and are used in various pharmaceutical applications.
Uniqueness
[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
73663-77-1 |
|---|---|
Molecular Formula |
C15H15ClN2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride |
InChI |
InChI=1S/C15H14N2.ClH/c1-11-2-4-12(5-3-11)15(10-16)13-6-8-14(17)9-7-13;/h2-9,15H,17H2,1H3;1H |
InChI Key |
UXWNAZIHSFDGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


